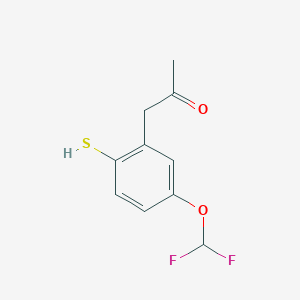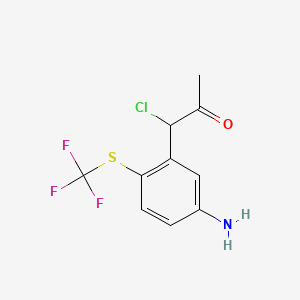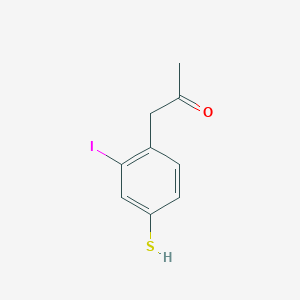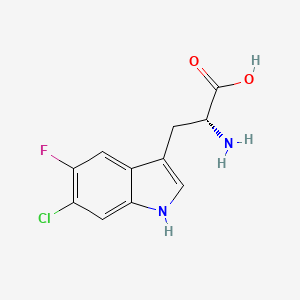
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a difluoromethoxy group, a mercapto group, and a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethoxy group and the mercapto group onto a phenyl ring, followed by the attachment of the propan-2-one moiety. Common synthetic routes may include:
Nucleophilic Substitution: Introduction of the difluoromethoxy group via nucleophilic substitution reactions.
Thiol-Ene Reaction: Addition of the mercapto group through thiol-ene reactions.
Ketone Formation: Formation of the propan-2-one moiety through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The difluoromethoxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the mercapto group.
Secondary Alcohols: Formed from the reduction of the ketone group.
Substituted Derivatives: Formed from substitution reactions involving the difluoromethoxy group.
Wissenschaftliche Forschungsanwendungen
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the mercapto group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar propan-2-one moiety but lacking the difluoromethoxy and mercapto groups.
Thiophene Derivatives: Compounds containing a thiophene ring, which may exhibit similar chemical properties due to the presence of sulfur.
Uniqueness
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and mercapto groups, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10F2O2S |
|---|---|
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
1-[5-(difluoromethoxy)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2S/c1-6(13)4-7-5-8(14-10(11)12)2-3-9(7)15/h2-3,5,10,15H,4H2,1H3 |
InChI-Schlüssel |
UAEQDXLBTIZOOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)

![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)



![2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14055070.png)


